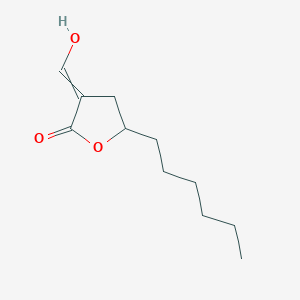
5-Hexyl-3-(hydroxymethylidene)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexyl-3-(hydroxymethylidene)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring structure containing an oxygen atom, with a hexyl group and a hydroxymethylidene group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-3-(hydroxymethylidene)oxolan-2-one typically involves the reaction of hexyl-substituted precursors with appropriate reagents to form the oxolane ring. One common method is the cyclization of hexyl-substituted hydroxy acids under acidic conditions. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexyl-3-(hydroxymethylidene)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to more saturated structures.
Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexyl-substituted carboxylic acids, while reduction can produce hexyl-substituted alcohols.
Applications De Recherche Scientifique
5-Hexyl-3-(hydroxymethylidene)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Hexyl-3-(hydroxymethylidene)oxolan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Hydroxymethyl)-3-(1-hydroxy-5-methylhexyl)oxolan-2-one
- 5-(2,5-dihydroxyhexyl)oxolan-2-one
- 5-(Hydroxymethyl)-3-(1-hydroxy-4-methylhexyl)oxolan-2-one
Uniqueness
5-Hexyl-3-(hydroxymethylidene)oxolan-2-one is unique due to its specific substitution pattern and the presence of the hydroxymethylidene group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
62527-60-0 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
5-hexyl-3-(hydroxymethylidene)oxolan-2-one |
InChI |
InChI=1S/C11H18O3/c1-2-3-4-5-6-10-7-9(8-12)11(13)14-10/h8,10,12H,2-7H2,1H3 |
Clé InChI |
SLKWMZVKKZTPSI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CC(=CO)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


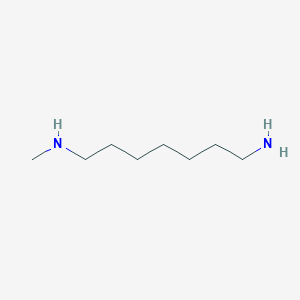

![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)
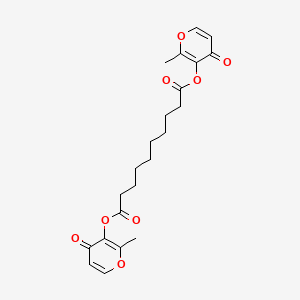
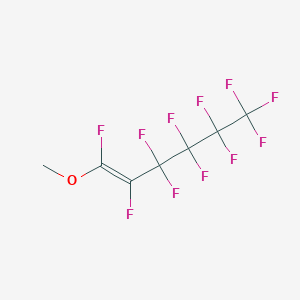
![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)
![1-[(2-Aminoethyl)amino]hexadecan-2-OL](/img/structure/B14514469.png)
![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
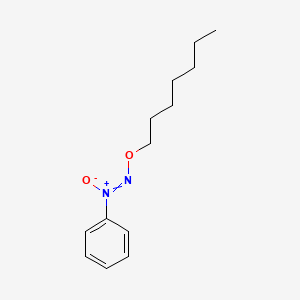
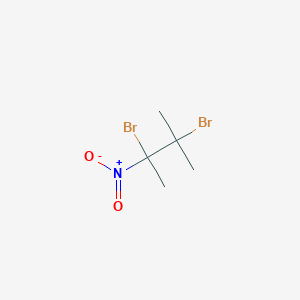
![2,2,8,8-Tetramethyl-5-oxo-5-{[(trimethylsilyl)oxy]methyl}-3,7-dioxa-5lambda~5~-phospha-2,8-disilanonane](/img/structure/B14514481.png)
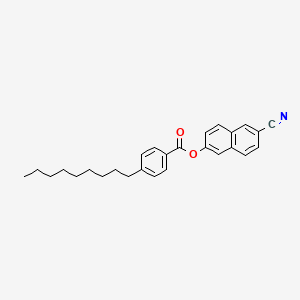

![2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid](/img/structure/B14514504.png)
